Lipophilicity Differential: XLogP3 Comparison with Unsubstituted and Alkyl-Substituted Analogs
The target compound exhibits a calculated logP (XLogP3) of 6.0, which is dramatically higher than the core 3-phenylquinazolin-4(3H)-one scaffold (XLogP3 ~2.5) and simple 2-alkyl analogs like 2-isobutyl-3-phenylquinazolin-4(3H)-one (LogP = 3.89) [1]. This 2.11-unit logP increase versus the isobutyl analog represents a >100-fold higher theoretical partition coefficient, directly influencing membrane permeability and non-specific protein binding profiles [1].
| Evidence Dimension | Lipophilicity (XLogP3/LogP) |
|---|---|
| Target Compound Data | XLogP3 = 6.0 |
| Comparator Or Baseline | 2-isobutyl-3-phenyl-4(3H)-quinazolinone: LogP = 3.89 |
| Quantified Difference | Δ LogP = +2.11 (approx. 128-fold increase in partition coefficient) |
| Conditions | Computational prediction (PubChem XLogP3 vs. Hit2Lead LogP) |
Why This Matters
For procurement, this lipophilicity differential demonstrates the compound is irreplaceable by simpler, less lipophilic analogs for projects requiring high logP to drive target engagement in intracellular or CNS targets.
- [1] PubChem. (2026). Compound Summary: 2-(1-(4-Chlorophenyl)-2-methylpropyl)-3-phenylquinazolin-4(3H)-one, CID 71414357. National Center for Biotechnology Information. View Source
